molecular formula C16H25N3O3S B2862333 4-Cyclobutyl-6-{[1-(ethanesulfonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380068-89-1

4-Cyclobutyl-6-{[1-(ethanesulfonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2862333
CAS No.: 2380068-89-1
M. Wt: 339.45
InChI Key: OSUUCSOVDMIVTA-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-{[1-(ethanesulfonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a cyclobutyl group and a piperidinylmethoxy group, which is further modified with an ethanesulfonyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-{[1-(ethanesulfonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic synthesis techniques. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-{[1-(ethanesulfonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanesulfonyl group would yield sulfone derivatives, while nucleophilic substitution could introduce various functional groups onto the piperidinylmethoxy moiety.

Scientific Research Applications

4-Cyclobutyl-6-{[1-(ethanesulfonyl)piperidin-4-yl]methoxy}pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-{[1-(ethanesulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The pyrimidine core can interact with nucleic acids or proteins, potentially inhibiting or modulating their function. The ethanesulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclobutyl-6-{[1-(ethanesulfonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the ethanesulfonyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

4-cyclobutyl-6-[(1-ethylsulfonylpiperidin-4-yl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-2-23(20,21)19-8-6-13(7-9-19)11-22-16-10-15(17-12-18-16)14-4-3-5-14/h10,12-14H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUUCSOVDMIVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)COC2=NC=NC(=C2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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